molecular formula C56H76O8 B12282218 Tetraoctyl perylene-3,4,9,10-tetracarboxylate CAS No. 288587-50-8

Tetraoctyl perylene-3,4,9,10-tetracarboxylate

Cat. No.: B12282218
CAS No.: 288587-50-8
M. Wt: 877.2 g/mol
InChI Key: MCQYXALXESBURO-UHFFFAOYSA-N
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Description

Tetraoctyl perylene-3,4,9,10-tetracarboxylate is a derivative of perylene-3,4,9,10-tetracarboxylic acid. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications. It is characterized by its high thermal stability, strong fluorescence, and ability to form supramolecular structures.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tetraoctyl perylene-3,4,9,10-tetracarboxylate typically involves the esterification of perylene-3,4,9,10-tetracarboxylic dianhydride with octanol. This reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for mixing, heating, and purification can significantly reduce production time and costs. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tetraoctyl perylene-3,4,9,10-tetracarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various perylene derivatives with altered functional groups, which can exhibit different physical and chemical properties .

Scientific Research Applications

Tetraoctyl perylene-3,4,9,10-tetracarboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which tetraoctyl perylene-3,4,9,10-tetracarboxylate exerts its effects is primarily through its ability to form supramolecular structures and interact with various molecular targets. Its fluorescence properties are due to the π-π stacking interactions between the perylene cores, which can be influenced by the surrounding environment. In biological systems, it can interact with cellular membranes and proteins, leading to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

  • Perylene-3,4,9,10-tetracarboxylic dianhydride
  • Perylene-3,4,9,10-tetracarboxylic diimide
  • Lithium perylene-3,4,9,10-tetracarboxylate
  • Sodium perylene-3,4,9,10-tetracarboxylate

Uniqueness

Tetraoctyl perylene-3,4,9,10-tetracarboxylate is unique due to its long octyl chains, which enhance its solubility in organic solvents and its ability to form stable supramolecular structures. This makes it particularly useful in applications requiring high thermal stability and strong fluorescence .

Properties

CAS No.

288587-50-8

Molecular Formula

C56H76O8

Molecular Weight

877.2 g/mol

IUPAC Name

tetraoctyl perylene-3,4,9,10-tetracarboxylate

InChI

InChI=1S/C56H76O8/c1-5-9-13-17-21-25-37-61-53(57)45-33-29-41-43-31-35-47(55(59)63-39-27-23-19-15-11-7-3)52-48(56(60)64-40-28-24-20-16-12-8-4)36-32-44(50(43)52)42-30-34-46(51(45)49(41)42)54(58)62-38-26-22-18-14-10-6-2/h29-36H,5-28,37-40H2,1-4H3

InChI Key

MCQYXALXESBURO-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCOC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=C5C3=CC=C(C5=C(C=C4)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC)C(=O)OCCCCCCCC

Origin of Product

United States

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